molecular formula C18H17ClN4O3 B2638108 (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899984-29-3

(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2638108
CAS No.: 899984-29-3
M. Wt: 372.81
InChI Key: VITYZJDJCRMJNR-CJLVFECKSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound It features a quinazolinone core, which is a common scaffold in medicinal chemistry due to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.

    Addition of the Methoxyethyl Side Chain: This can be done through alkylation reactions using suitable alkylating agents.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl side chain.

    Reduction: Reduction reactions could target the quinazolinone core or the urea linkage.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with a quinazolinone core are known for their diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. The presence of the chlorophenyl group and the quinazolinone core suggests it could interact with various biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea would depend on its specific biological activity. Generally, compounds with a quinazolinone core can interact with enzymes, receptors, or other proteins, modulating their activity. The chlorophenyl group might enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Chlorophenyl Ureas: Compounds with a chlorophenyl group and a urea linkage, which might have comparable properties.

Uniqueness

What sets (E)-1-(4-chlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea apart is the combination of the quinazolinone core, the chlorophenyl group, and the methoxyethyl side chain. This unique structure could result in distinct biological activities and applications.

Properties

CAS No.

899984-29-3

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.81

IUPAC Name

1-(4-chlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C18H17ClN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24)

InChI Key

VITYZJDJCRMJNR-CJLVFECKSA-N

SMILES

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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